molecular formula C20H22 B12573821 Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis- CAS No. 194144-33-7

Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-

Cat. No.: B12573821
CAS No.: 194144-33-7
M. Wt: 262.4 g/mol
InChI Key: QBGQROTYVUSLHE-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-: is a complex organic compound characterized by its unique structure, which includes a methylenecyclopropylidene group linked to two benzene rings via ethanediyl bridges

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis- typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of benzene rings through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using lithium aluminum hydride (LiAlH4). These reactions typically yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be functionalized using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2/Pd-C, LiAlH4, anhydrous conditions.

    Substitution: HNO3, H2SO4, AlCl3, BF3, elevated temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzene, 1,1’-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis- is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology: In biological research, this compound can be used to study the effects of cyclopropylidene groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological macromolecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure could lead to the discovery of new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis- involves its interaction with molecular targets through its reactive functional groups. The methylenecyclopropylidene group can participate in cycloaddition reactions, while the benzene rings can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.

Comparison with Similar Compounds

  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
  • Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-

Comparison: Compared to these similar compounds, Benzene, 1,1’-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis- is unique due to the presence of the methylenecyclopropylidene group. This group imparts additional reactivity and potential for cycloaddition reactions, which are not observed in the other compounds. Additionally, the structural complexity of this compound allows for a broader range of applications in scientific research and industry.

Properties

CAS No.

194144-33-7

Molecular Formula

C20H22

Molecular Weight

262.4 g/mol

IUPAC Name

2-[2-methylidene-1-(2-phenylethyl)cyclopropyl]ethylbenzene

InChI

InChI=1S/C20H22/c1-17-16-20(17,14-12-18-8-4-2-5-9-18)15-13-19-10-6-3-7-11-19/h2-11H,1,12-16H2

InChI Key

QBGQROTYVUSLHE-UHFFFAOYSA-N

Canonical SMILES

C=C1CC1(CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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